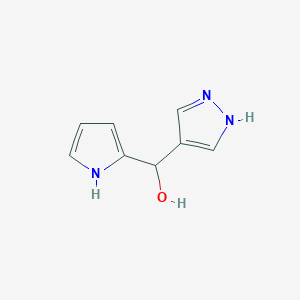

(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

1H-pyrazol-4-yl(1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C8H9N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h1-5,8-9,12H,(H,10,11) |

InChI Key |

ZEFBNKMPZHAPBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol and Its Advanced Analogs

Retrosynthetic Analysis of the (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the analysis reveals several plausible disconnection points, leading to convergent synthetic strategies.

The most intuitive primary disconnection is at the carbon-carbon bond formed during the introduction of the methanol (B129727) moiety. This bond connects the two heterocyclic rings via the carbinol carbon. This disconnection can occur in two ways, leading to two primary synthetic routes (Route A and Route B).

Route A: Disconnection of the bond between the carbinol carbon and the pyrazole (B372694) ring. This suggests a nucleophilic addition of a pyrazole-based organometallic reagent (e.g., 4-lithiopyrazole or a pyrazolyl Grignard reagent) to pyrrole-2-carbaldehyde.

Route B: Disconnection of the bond between the carbinol carbon and the pyrrole (B145914) ring. This is the more common approach, involving the nucleophilic addition of a pyrrole-based nucleophile (e.g., 2-lithiopyrrole or a pyrrolyl Grignard reagent) to pyrazole-4-carbaldehyde. Alternatively, and more simply, this route involves the reduction of a precursor ketone, (1H-pyrazol-4-yl)(1H-pyrrol-2-yl)methanone.

Further disconnection of the precursor aldehydes and ketones leads back to the fundamental building blocks for the pyrazole and pyrrole rings. The pyrazole ring is typically derived from a 1,3-dicarbonyl compound and hydrazine (B178648), while the pyrrole ring can be constructed from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849).

Table 1: Retrosynthetic Disconnections and Precursors

| Route | Disconnection | Key Precursors | Further Precursors |

|---|---|---|---|

| A | C-C (Carbinol-Pyrazole) | Pyrrole-2-carbaldehyde, Organometallic Pyrazole | 1,4-Dicarbonyl, Hydrazine |

| B | C-C (Carbinol-Pyrrole) | Pyrazole-4-carbaldehyde, Organometallic Pyrrole | 1,3-Dicarbonyl, Hydrazine |

| B (alt.) | C=O Reduction | (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanone | Pyrazole-4-carbonyl chloride, Pyrrole |

Classical Synthetic Approaches to the Formation of this compound

Classical synthesis provides the foundational methods for constructing the heterocyclic precursors and combining them to form the target molecule.

Cyclocondensation Reactions in the Construction of the Pyrazole Ring

The synthesis of the pyrazole ring, a critical component of the target scaffold, is most classically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. mdpi.com This approach, known as the Knorr pyrazole synthesis, is highly versatile. nih.govbeilstein-journals.org

The primary method involves the reaction between a hydrazine and a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazines and 1,3-dicarbonyls allows for the synthesis of a wide variety of substituted pyrazoles.

Other 1,3-dielectrophilic precursors include:

α,β-Unsaturated Carbonyl Compounds: These react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov

Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones is a long-established method, although it can sometimes result in a mixture of regioisomers. mdpi.com

These cyclocondensation reactions are fundamental for producing key intermediates such as pyrazole-4-carbaldehyde. nih.gov For instance, the Vilsmeier-Haack reaction on a hydrazone can lead to the formation of a pyrazole ring with a formyl group at the 4-position in a single step. nih.govmdpi.comwisdomlib.org

Pyrrole Ring Formation Strategies Integrated with Pyrazole Precursors

The Paal-Knorr synthesis is the most prominent classical method for constructing the pyrrole ring. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration steps to yield the N-substituted or N-unsubstituted pyrrole. wikipedia.orgorganic-chemistry.org

To integrate this strategy with pyrazole precursors, one could envision a synthetic route where a 1,4-dicarbonyl moiety is attached to a pre-formed pyrazole ring. Cyclization of this pyrazole-containing dicarbonyl with an amine would then generate the desired bi-heterocyclic system. While direct examples for the target molecule are scarce, the modularity of the Paal-Knorr synthesis makes it a theoretically viable approach. rgmcet.edu.in

Introduction of the Methanol Moiety via Carbonyl Addition Reactions

The final and crucial step in the synthesis is the formation of the methanol bridge connecting the two heterocyclic rings. This is typically achieved through a carbonyl addition reaction, where one heterocycle acts as a nucleophile and the other provides the electrophilic carbonyl carbon.

The most common strategy involves the use of pyrazole-4-carbaldehyde as the electrophile. researchgate.netresearchgate.net The synthesis of this aldehyde can be accomplished through methods like the Vilsmeier-Haack reaction. mdpi.com Once obtained, pyrazole-4-carbaldehyde can be reacted with a pyrrole-based nucleophile.

Methods for Carbonyl Addition:

Grignard Reaction: A pyrrolyl magnesium halide (a Grignard reagent) can be added to pyrazole-4-carbaldehyde. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the final this compound product.

Organolithium Addition: 2-Lithiopyrrole, generated by the deprotonation of pyrrole with a strong base like n-butyllithium, can act as a potent nucleophile, attacking the carbonyl carbon of pyrazole-4-carbaldehyde.

Reduction of a Ketone: An alternative two-step approach involves first forming the ketone (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanone via a Friedel-Crafts acylation of pyrrole with a pyrazole-4-carbonyl chloride. The subsequent reduction of this ketone with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) selectively reduces the ketone to the desired secondary alcohol.

Table 2: Reagents for Introduction of the Methanol Moiety

| Method | Electrophile | Nucleophile / Reducing Agent | Key Features |

|---|---|---|---|

| Grignard Reaction | Pyrazole-4-carbaldehyde | Pyrrolylmagnesium bromide | Convergent, forms C-C bond directly |

| Organolithium Addition | Pyrazole-4-carbaldehyde | 2-Lithiopyrrole | Highly reactive nucleophile |

| Ketone Reduction | (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanone | Sodium Borohydride (NaBH₄) | Mild conditions, high yield |

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. tandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comrsc.org Traditional methods for pyrazole synthesis often require prolonged heating and harsh reaction conditions. tandfonline.com In contrast, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netnih.gov

The cyclocondensation reaction to form the pyrazole ring is particularly amenable to microwave assistance. mdpi.com The reaction of a 1,3-dicarbonyl compound with hydrazine, for example, can be carried out efficiently under solvent-free conditions or in a high-boiling point solvent like ethanol (B145695) or DMF under microwave irradiation. researchgate.net This green chemistry approach minimizes the use of volatile organic solvents and significantly reduces energy consumption. tandfonline.com The benefits of MAOS make it an attractive alternative for the efficient production of pyrazole-based precursors required for the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | tandfonline.comresearchgate.net |

| Energy Consumption | High | Low | tandfonline.com |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents | researchgate.netresearchgate.net |

| Product Yield | Moderate to good | Often higher yields | researchgate.net |

| Reaction Conditions | Often harsh (high temp, strong acids/bases) | Milder conditions possible | rsc.org |

Sonochemical Enhancements in Reaction Yield and Purity

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry to enhance reaction rates, improve yields, and increase product purity. nih.govresearchgate.neteurekaselect.com This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.gov

While specific studies on the sonochemical synthesis of this compound are not documented, the approach has been successfully applied to the synthesis of various pyrazole and pyrazoline derivatives. nih.govnih.gov For instance, ultrasound has been employed in the efficient, clean reaction of chalcones with aminoguanidine (B1677879) hydrochloride to produce 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. nih.gov Another study reports a catalyst-free, ultrasound-assisted one-pot synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes in water, achieving excellent yields and high purity in a short duration. researchgate.net

These examples suggest that a sonochemical approach could potentially be adapted for the synthesis of this compound, likely from 1H-pyrazole-4-carbaldehyde and a suitable pyrrole derivative. The expected benefits would include shorter reaction times and higher yields compared to conventional heating methods. However, without experimental data, the precise conditions and outcomes remain speculative.

Table 1: Comparison of Conventional and Sonochemical Synthesis for Analogous Pyrazole Derivatives

| Derivative | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | Sonochemical | Clean conditions | Not specified | Not specified | nih.gov |

| Aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes | Sonochemical | Catalyst-free/Water | Short | Excellent | researchgate.net |

| Pyrazolone Derivatives | Ultrasound-assisted | Various | Shorter than conventional | Higher than conventional | researchgate.net |

Catalyst-Free and Solvent-Free Synthetic Pathways

Green chemistry principles encourage the development of synthetic routes that minimize or eliminate the use of hazardous substances, including catalysts and solvents. Catalyst-free and solvent-free reactions offer significant environmental and economic advantages.

No specific catalyst-free or solvent-free methods for the synthesis of this compound have been reported. However, the synthesis of other heterocyclic compounds under these conditions provides a basis for potential application. For example, a temperature-controlled, transition-metal-catalyst- and oxidant-free divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed. nih.gov This method relies on the electrophilic cyclization of common starting materials in either ionic liquids or ethanol, with the reaction outcome controlled by temperature. nih.gov Additionally, solvent-free syntheses of pyrano[2,3-c]pyrazoles have been achieved through multi-component reactions, sometimes employing a catalytic amount of an ionic liquid or simply grinding the reactants together. jetir.orgmdpi.comresearchgate.net

These methodologies suggest the possibility of synthesizing this compound under similar green conditions, potentially via a condensation reaction between 1H-pyrazole-4-carbaldehyde and 1H-pyrrole under thermal, solvent-free conditions. The feasibility and efficiency of such a pathway would require experimental validation.

Table 2: Examples of Catalyst-Free and Solvent-Free Synthesis of Heterocyclic Compounds

| Compound Type | Conditions | Reagents | Yield (%) | Reference |

| Pyrazoles and 1-Tosyl-1H-pyrazoles | Transition-metal-catalyst- and oxidant-free, temperature-controlled | Common starting materials | Moderate to excellent | nih.gov |

| Pyrano[2,3-c]pyrazoles | Solvent-free, ionic liquid catalyst | Aryl aldehyde, malononitrile, ethylacetoacetate, hydrazine hydrate | up to 95% | jetir.org |

| 1-Acyl-4-benzhydryl substituted pyrazoles | Solvent-free, acid catalyzed (grinding) | Reactants with conc. H2SO4 | Good to excellent | researchgate.net |

Flow Chemistry Applications for Continuous Production

Flow chemistry, utilizing microreactors or continuous flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. d-nb.infouc.pt

The application of flow chemistry to the synthesis of this compound has not been specifically described. However, the continuous production of various pyrazole derivatives has been successfully demonstrated. mdpi.com For instance, multi-step flow processes have been developed for the synthesis of complex pyrazole-containing active pharmaceutical ingredients (APIs). almacgroup.com These systems can integrate synthesis, purification, and in-line analysis, significantly reducing production time. d-nb.infomdpi.com The synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives has been established in a flow setup, achieving good to very good yields with excellent regioselectivity. mdpi.com

A hypothetical flow process for this compound could involve pumping solutions of the pyrazole and pyrrole precursors through a heated reactor, possibly containing a solid-supported catalyst to facilitate the reaction and simplify purification. The continuous nature of this process would allow for the safe and efficient production of the target compound.

Table 3: Flow Chemistry Approaches for the Synthesis of Pyrazole Scaffolds

| Product Type | Flow System Details | Throughput/Yield | Reference |

| Pyrazole-4-carboxylate derivatives | Flow setup from vinylidene keto esters and hydrazines | 62-82% yield | mdpi.com |

| N-aryl-5-methylpyrazole | Continuous-flow process | Not specified | mdpi.com |

| Fused pyrimidinone and quinolone derivatives | Flow-enabled high temperature/pressure synthesis | Gram-scale | d-nb.info |

Stereoselective Synthesis and Chiral Resolution of this compound and its Derivatives

The methanol carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods or the resolution of racemic mixtures is crucial for investigating the specific biological activities of each enantiomer.

There is no literature available on the stereoselective synthesis or chiral resolution of this compound. However, general strategies for the asymmetric synthesis of chiral alcohols and the resolution of racemic pyrazole derivatives are well-established.

Stereoselective synthesis could potentially be achieved through the asymmetric reduction of a corresponding ketone, (1H-pyrazol-4-yl)(1H-pyrrol-2-yl)methanone, using chiral reducing agents or catalysts. Alternatively, an asymmetric addition of a pyrazolyl or pyrrolyl organometallic reagent to the corresponding aldehyde could be explored. A recent study detailed the regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, demonstrating that stereochemical outcomes can be controlled in reactions involving pyrazoles. nih.gov

For chiral resolution, chromatographic methods are commonly employed. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. Studies on a set of 18 racemic 4,5-dihydro-1H-pyrazole derivatives showed successful baseline resolution using polysaccharide-based chiral stationary phases (Lux cellulose-2 and Lux amylose-2) under various mobile phase conditions. nih.gov The resolution values were found to be dependent on the nature of the CSP and the mobile phase composition. nih.gov Similar HPLC-based methods could likely be developed for the enantioseparation of racemic this compound.

Table 4: Chiral Resolution Parameters for Analogous Dihydropyrazole Derivatives on Polysaccharide-Based CSPs

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |

| Lux cellulose-2 | Polar organic | up to 18 | ~5 | researchgate.net |

| Lux amylose-2 | Normal phase | up to 30 | ~30 | researchgate.net |

| Lux cellulose-2 | 100% Methanol | 1-13 | 5-10 | nih.gov |

| Lux amylose-2 | 100% Ethanol | 1-10 | 8-35 | nih.gov |

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analytical methods. The synthesis of isotopically labeled this compound would require the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

No methods for the synthesis of isotopically labeled this compound have been reported. The general approach to preparing such a compound would involve using a commercially available labeled precursor for either the pyrazole or the pyrrole ring, or for the methanol bridge.

For example, to introduce a deuterium label at the methanol carbon, the reduction of (1H-pyrazol-4-yl)(1H-pyrrol-2-yl)methanone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would be a straightforward approach. Incorporating ¹³C or ¹⁵N would typically involve starting with simple, commercially available labeled building blocks and carrying out the multi-step synthesis of the pyrazole or pyrrole ring system, followed by the final condensation to form the target molecule. The specific synthetic route would depend on the desired position of the isotopic label. Without specific literature, any proposed pathway is purely theoretical.

Theoretical and Structural Investigations of 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol

Quantum Chemical Calculations on the Electronic Structure of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These computational methods provide insights into orbital energies, charge distribution, and aromaticity, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, typically using a basis set like B3LYP/6-31G*, would be employed to determine the energies and spatial distributions of its molecular orbitals. jcsp.org.pkresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, signifying susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Mulliken atomic charge analysis, another output of DFT calculations, reveals how electron density is distributed across the molecule. researchgate.netresearchgate.net This charge distribution is crucial for understanding the molecule's electrostatic potential and predicting its interaction with other polar molecules and ions. researchgate.net In this compound, the electronegative nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms bonded to them, along with certain carbon atoms, would exhibit partial positive charges.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation. Actual values would require specific computation for this molecule.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. |

Conformational Analysis and Energy Minima of this compound

The molecule possesses considerable conformational flexibility due to the rotation around the single bonds connecting the central methoxy (B1213986) group to the pyrazole (B372694) and pyrrole (B145914) rings. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, known as energy minima. beilstein-journals.org

The bihetaryl scaffold is likely to be twisted, with a significant dihedral angle between the planes of the pyrazole and pyrrole rings to minimize steric repulsion. mdpi.compreprints.org Further rotation is possible around the C-C and C-O bonds of the methanol (B129727) bridge. Computational methods, such as DFT, can be used to construct a potential energy surface by systematically rotating these bonds. This analysis would reveal the global minimum energy conformation—the most stable and thus most populated structure—as well as other local minima and the energy barriers between them. beilstein-journals.org The preferred conformation influences the molecule's crystal packing and its ability to participate in specific intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks Involving this compound

The structure of this compound is rich in sites capable of forming hydrogen bonds, which are expected to dominate its solid-state architecture. nih.govresearchgate.net The molecule contains three potential hydrogen bond donors (the O-H of the methanol group, the N-H of the pyrrole ring, and the N-H of the pyrazole ring) and multiple hydrogen bond acceptors (the oxygen atom and the sp2-hybridized nitrogen atoms of the rings). nih.govacs.org

This functionality allows for the formation of extensive and varied hydrogen-bonding networks. nih.gov Common motifs observed in related crystal structures include chains, dimers, and sheets. researchgate.netmdpi.com For instance, N-H···N interactions between pyrazole rings can form robust synthons, leading to dimers or chains. nih.gov The hydroxyl group can interact with the nitrogen atoms of adjacent molecules (O-H···N), and the N-H groups of the rings can bond to the oxygen of a neighboring hydroxyl group (N-H···O). mdpi.com These strong, directional interactions play a crucial role in determining the crystal packing of the molecule. nih.govacs.org

Table 2: Potential Hydrogen Bonding Sites in this compound

| Site | Type | Role |

|---|---|---|

| Methanol -OH | Hydroxyl | Donor & Acceptor |

| Pyrrole N-H | Pyrrolic | Donor |

| Pyrazole N-H | Pyrrolic | Donor |

| Pyrazole =N- | Pyridinic | Acceptor |

Reactivity Descriptors and Sites of Electrophilic/Nucleophilic Attack on the Scaffold

DFT calculations provide several reactivity descriptors that help predict how a molecule will behave in a chemical reaction. nih.gov Besides the HOMO and LUMO energies, Molecular Electrostatic Potential (MEP) maps and Fukui functions are valuable tools. researchgate.netnih.gov

An MEP map illustrates the charge distribution from a charge-density perspective, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. The negative regions, likely around the nitrogen and oxygen atoms, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

Fukui functions, f(+) and f(-), offer a more quantitative measure of the reactivity at specific atomic sites. nih.gov The f(+) function indicates the propensity of a site to accept an electron (nucleophilic attack), while the f(-) function indicates its propensity to donate an electron (electrophilic attack). nih.gov For this compound, the electron-rich pyrrole ring is generally a prime target for electrophilic attack, whereas the pyrazole ring's reactivity is more complex. The dual descriptor, which combines information from both Fukui functions, can unambiguously identify the most probable sites for both types of attack. researchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics in this compound

Prototropic tautomerism, the migration of a proton between two sites in a molecule, is a key characteristic of many N-heterocycles. wiley-vch.deresearchgate.net While the 1H-tautomers of both pyrazole and pyrrole are generally the most stable, the presence of multiple hydrogen-bonding groups in this compound introduces the possibility of dynamic proton transfer events. researchgate.neteklablog.com

The study of proton transfer is intimately related to tautomerization. wiley-vch.de In the solid state or in solution, protons can be exchanged between molecules via hydrogen-bonded networks. This intermolecular proton transfer can be a very fast process. wiley-vch.de It is also possible that specific conformations could facilitate intramolecular proton transfer, for example, from the methanol -OH group to the adjacent pyridinic nitrogen of the pyrazole ring, although this would likely involve a high-energy transition state. The relative energies of different tautomers and the barriers for proton transfer can be modeled computationally to understand these dynamic processes. researchgate.net

Computational Modeling and Chemoinformatics of 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Solvation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. eurasianjournals.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility, structural stability, and solvation properties of a molecule like (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol.

A typical MD simulation would involve placing the molecule in a simulated box of solvent, often water, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a set period, revealing the molecule's preferred shapes (conformers) and how it interacts with surrounding solvent molecules. Key insights that could be gained for this compound include:

Intramolecular Hydrogen Bonding: Identifying if and when the hydroxyl group forms a hydrogen bond with the nitrogen atoms of the pyrazole (B372694) or pyrrole (B145914) rings, which would significantly influence its conformational preferences.

Solvation Shell Structure: Characterizing the arrangement of water molecules around the compound, particularly around the polar N-H and O-H groups, which dictates its solubility and interaction with a biological environment.

| Parameter | Typical Value/Setting | Information Gained for this compound |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds in the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment and allows for the study of solvation effects. |

| Simulation Time | 100-500 nanoseconds | Provides a timescale sufficient to observe significant conformational changes and stable solvent interactions. |

| Key Analyses | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis | Quantifies structural stability, identifies flexible regions, characterizes solvent structure, and details hydrogen bonding patterns. |

Docking Studies to Predict Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnumberanalytics.comunivr.it In the context of drug discovery, docking is used to predict how a small molecule like this compound (the ligand) might bind to the active site of a protein (the receptor). nih.govresearchgate.net This provides insights into the potential biological activity of the compound.

Given that pyrazole and pyrrole scaffolds are present in many biologically active compounds, this compound could be docked against a variety of protein targets. For instance, pyrazole derivatives have been investigated as inhibitors of kinases, proteasomes, and cyclooxygenase (COX) enzymes. nih.govacs.orgnih.govscispace.com A docking study would involve:

Receptor Preparation: Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the protein's binding site. nih.govschrodinger.com

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 | Hydrogen bond with hydroxyl; Hydrophobic interaction with pyrazole ring. |

| VEGFR-2 Tyrosine Kinase | -7.9 | CYS919, ASP1046, GLU885 | Hydrogen bond with pyrrole N-H; Pi-stacking with pyrazole. |

| Proteasome β5 Subunit | -9.1 | THR1, SER129, GLY47 | Hydrogen bonds with hydroxyl and pyrazole nitrogens. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comej-chem.orgneovarsity.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as inhibitory concentration (IC50). nih.govneovarsity.org

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The process involves:

Data Collection: Assembling a set of pyrazole-pyrrolidine analogs with their corresponding biological activities.

Descriptor Calculation: For each molecule, calculating a wide range of descriptors, which can be categorized as constitutional, topological, electronic, or quantum-chemical. hufocw.orgucsb.edu

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that best correlates the descriptors with the activity. youtube.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets. neovarsity.org

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.

| Component | Description |

|---|---|

| Dependent Variable | pIC50 (negative logarithm of the half maximal inhibitory concentration) |

| Independent Variables (Descriptors) | LogP (hydrophobicity), TPSA (Topological Polar Surface Area), LUMO energy (Lowest Unoccupied Molecular Orbital), Molecular Weight |

| Hypothetical Equation | pIC50 = 0.5(LogP) - 0.02(TPSA) - 0.8(LUMO) + 0.01(MW) + c |

| Interpretation | The model suggests that higher hydrophobicity and molecular weight, along with a lower LUMO energy and polar surface area, may lead to increased biological activity for this class of compounds. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govacs.orgfiu.edu When the 3D structure of the target is known, structure-based methods like docking are used. When it is not, ligand-based methods are employed.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. acs.org Starting with this compound as a reference structure or "hit," several approaches could be taken:

Similarity Searching: Screening a large compound database to find molecules with a similar 2D (fingerprints) or 3D (shape) structure to the reference compound.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for biological activity. nih.govnih.govscitechjournals.comacs.org This pharmacophore model is then used as a 3D query to screen virtual libraries for compounds that match these features.

These methods can efficiently filter vast chemical libraries, prioritizing a smaller, more manageable set of compounds for experimental testing, thereby accelerating the discovery of novel active molecules based on the this compound scaffold.

Machine Learning and Artificial Intelligence Applications in Predicting Chemical Reactivity

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemistry by enabling the prediction of molecular properties and reaction outcomes with high accuracy. neurips.ccappliedclinicaltrialsonline.com For this compound, ML models could be trained to predict its chemical reactivity in various contexts.

Predicting chemical reactivity involves understanding where and how a molecule is likely to react. Traditional methods often rely on quantum mechanical calculations, which can be computationally expensive. arxiv.org ML offers a faster alternative by learning from large datasets of known reactions and molecular properties. rsc.orgrsc.org

An ML model for predicting the reactivity of this compound could be developed by:

Dataset Creation: Compiling a large dataset of reactions involving pyrazole, pyrrole, and alcohol functional groups.

Featurization: Representing the molecules and reaction conditions as numerical inputs (descriptors or molecular fingerprints).

Model Training: Using algorithms like neural networks or gradient boosting to learn the relationship between the input features and the reaction outcome (e.g., yield, regioselectivity, or reaction rate). neuraldesigner.com

Prediction: Applying the trained model to predict the outcome of new, hypothetical reactions involving this compound.

This approach can guide synthetic chemists in choosing optimal reaction conditions and predicting potential side products, making the synthesis and modification of this compound more efficient. rsc.org

| Component | Example for this compound |

|---|---|

| Input Features | Molecular fingerprints (e.g., ECFP4), quantum chemical descriptors (e.g., partial charges, HOMO/LUMO energies), solvent properties, temperature. |

| ML Algorithm | Graph Convolutional Neural Network (GCNN), Random Forest, Gradient Boosting Machines. |

| Predicted Output | Reaction yield (%), identity of the major product, activation energy of a reaction step. |

| Application | Predicting the site of electrophilic aromatic substitution on the pyrazole or pyrrole ring under different conditions. |

Mechanistic Investigations of Biological Activities of 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol and Its Analogs

General Biological Significance of Pyrazole-Pyrrole Hybrid Scaffolds in Target Modulation

The fusion of pyrazole (B372694) and pyrrole (B145914) rings creates a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. nih.govnih.govresearchgate.net This versatility stems from the unique physicochemical properties of the hybrid structure. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.govnih.gov This dual capability is crucial for binding to the active sites of enzymes and receptors. nih.govresearchgate.net

In Vitro Pharmacological Profiling and Cellular Assays for Biological Response

The anticancer potential of pyrazole-pyrrole analogs and related pyrazole hybrids has been extensively evaluated through in vitro pharmacological profiling. Cellular assays using a panel of human cancer cell lines are fundamental in determining the cytotoxic and antiproliferative effects of these compounds. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics derived from these assays, indicating the potency of a compound.

For instance, various pyrazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), lung (A549), and liver (HepG2) cancers. nih.govnih.gov Studies have shown that specific substitutions on the pyrazole and adjacent rings can yield compounds with IC50 values in the low micromolar and even nanomolar range, sometimes exceeding the potency of standard chemotherapy drugs like doxorubicin (B1662922) or cisplatin. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies

A primary mechanism through which pyrazole-pyrrole scaffolds exert their biological effects is by inhibiting specific enzymes. Kinetic studies are crucial for understanding how these compounds interact with their enzyme targets, revealing whether they act as competitive, non-competitive, or mixed-type inhibitors.

For example, pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov Analogs have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), haspin kinase, and PI3 kinase. nih.gov Inhibition of these kinases can halt the cell cycle and prevent cancer cell proliferation.

Furthermore, these scaffolds are effective against enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). researchgate.netnih.gov The anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. nih.govrjpbr.com Kinetic analyses have also demonstrated that pyrazole analogs can act as competitive inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) and alcohol dehydrogenase, highlighting their potential as antibiotics. nih.govresearchgate.net

Receptor Binding Assays and Ligand-Receptor Interaction Studies

The therapeutic effects of pyrazole-pyrrole hybrids are also mediated by their interaction with specific cellular receptors. Radioligand binding assays are commonly used to determine the affinity (expressed as Ki or pKB) of these compounds for a target receptor. Such studies have shown that pyrazole-based ligands can bind with high affinity to various receptors, including cannabinoid (CB2) and androgen receptors. nih.govnih.gov

Molecular docking simulations provide further insight into these interactions at an atomic level. nih.govresearchgate.net These computational studies reveal the specific binding poses of the ligands within the receptor's active site and identify key amino acid residues involved in the interaction. For example, docking studies have shown that the pyrazole ring can form crucial hydrogen bonds and π–π stacking interactions with residues in the binding pocket of targets like the VEGFR receptor and factor Xa. nih.gov This detailed understanding of ligand-receptor interactions is vital for the rational design of more potent and selective drugs. researchgate.net

Elucidation of Cellular Pathways and Molecular Targets Affected by the Compound

Beyond interacting with a single enzyme or receptor, pyrazole-pyrrole scaffolds can modulate complex cellular signaling pathways. Their anticancer effects, for example, are often the result of interfering with multiple pathways essential for tumor growth and survival.

Studies have shown that pyrazole derivatives can induce apoptosis (programmed cell death) by activating caspase pathways and modulating the Bcl-2 family of proteins. nih.gov They can also cause cell cycle arrest, halting cell division at the G0/G1 or G2/M phase, often by inhibiting CDKs. nih.gov Another key molecular target is tubulin; by inhibiting its polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. nih.govnih.gov

Furthermore, pyrazole-based compounds have been shown to interfere with critical cancer-related signaling pathways such as the PI3K/Akt and MAPK pathways. nih.govmdpi.com For instance, a thieno[2,3-c]pyrazole derivative was found to reduce the phosphorylation of key signaling kinases like p38, CREB, Akt, and STAT3, effectively shutting down signals that promote cancer cell survival and proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of pyrazole-pyrrole scaffolds. These investigations systematically modify the chemical structure of a lead compound and evaluate how these changes affect its biological activity. This process provides crucial insights for the rational design of more potent, selective, and metabolically stable derivatives. nih.govnih.govresearchgate.netresearchgate.net

Key findings from SAR studies on pyrazole hybrids include:

Substituents on the Rings: The type and position of substituent groups on both the pyrazole and pyrrole rings significantly influence activity. For example, introducing electron-withdrawing groups on attached phenyl rings has been shown to enhance anticancer activity. nih.gov

Bioisosteric Replacement: Replacing one part of the molecule with a chemical group of similar size and electronic properties (a bioisostere) can improve activity or selectivity. For instance, replacing a phenyl ring with a benzodioxolane moiety or introducing carboxylic acid bioisosteres can modulate selectivity between different enzyme isoforms. nih.gov

Linker Groups: In hybrid molecules where the pyrazole-pyrrole core is linked to another pharmacophore, the nature of the linker is critical. Variations in the linker can alter the molecule's conformation and its ability to fit into a target's binding site. nih.gov

These SAR studies have demonstrated that even minor structural modifications, such as changing a methyl group to a benzyl (B1604629) group or altering the position of a carboxyl group, can lead to significant changes in inhibitory potency and selectivity. nih.gov

Investigations into Specific Biological Mechanisms (e.g., anti-inflammatory, anticancer, antimicrobial)

The diverse therapeutic potential of pyrazole-pyrrole scaffolds is rooted in their ability to engage with a variety of specific biological mechanisms.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of pyrazole derivatives are well-documented and operate through several mechanisms. researchgate.netnih.govrjpbr.com A primary pathway is the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins. nih.govmdpi.com Some derivatives also inhibit 5-lipoxygenase (5-LOX), reducing the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), further dampening the inflammatory response. researchgate.net

Anticancer Mechanisms: The anticancer activity of this scaffold is multifaceted. As previously discussed, key mechanisms include:

Inhibition of Protein Kinases: Targeting kinases like CDK, VEGFR, and Aurora kinases disrupts cell cycle control and angiogenesis (the formation of new blood vessels that feed tumors). nih.govnih.gov

Induction of Apoptosis: Triggering programmed cell death is a crucial anticancer strategy. nih.gov

Tubulin Polymerization Inhibition: Disrupting the cellular cytoskeleton leads to mitotic failure in cancer cells. nih.govnih.gov

DNA Interaction: Some pyrazole hybrids can bind to DNA, interfering with replication and transcription, ultimately leading to cell death. nih.govnih.gov

Antimicrobial Mechanisms: Pyrazole-pyrrole hybrids also exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi. nih.govorientjchem.orgresearchgate.net Their mechanisms of action can include:

Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase, inhibits DNA replication and repair. nih.gov

Membrane Disruption: Some compounds may disrupt the integrity of the bacterial or fungal cell membrane, leading to cell lysis. researchgate.net

Transcriptional Regulation: Certain derivatives have been found to regulate global transcriptional factors in bacteria like S. aureus, interfering with its ability to neutralize oxidative stress. nih.gov

Inhibition of Quorum Sensing: Some compounds can inhibit quorum sensing, the communication system bacteria use to coordinate group behaviors like biofilm formation, thereby reducing virulence. mdpi.com

Applications of 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol Beyond Biological Systems

Potential in Material Science and Organic Optoelectronics

The combination of the electron-rich pyrrole (B145914) ring and the pyrazole (B372694) ring with its two adjacent nitrogen atoms can lead to interesting photophysical and electronic properties, making it a candidate for use in advanced materials.

Luminescent Properties and Fluorescent Probes

Pyrazole and pyrrole derivatives are known for their fluorescent properties. researchgate.netnih.gov The extended π-conjugated systems that can be formed by linking these two heterocycles can give rise to luminescence. researchgate.netnih.gov The fluorescence of such compounds is often sensitive to their environment, making them suitable for use as fluorescent probes. For instance, pyrazole-based compounds have been developed as chemosensors for the detection of various metal ions and anions. rsc.org The (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol molecule could potentially be functionalized to create selective fluorescent probes for specific analytes.

Table 1: Potential Luminescent Properties of Pyrazole-Pyrrole Derivatives

| Property | Description | Potential Advantage of this compound |

| Emission Wavelength | The color of light emitted upon excitation. | Tunable through chemical modification of the pyrazole or pyrrole rings. |

| Quantum Yield | The efficiency of the fluorescence process. | Potentially high due to the rigid structure of the linked heterocyclic system. |

| Stokes Shift | The difference between the excitation and emission wavelengths. | A large Stokes shift is desirable to minimize self-quenching. |

| Sensitivity to Analytes | Changes in fluorescence upon binding to a target molecule. | The nitrogen atoms in the pyrazole and pyrrole rings can act as binding sites. |

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Derivatives of both pyrazole and pyrrole have been investigated for their use in organic optoelectronic devices. Pyrazole-containing compounds have been utilized as materials for organic light-emitting diodes (OLEDs). researchgate.net Similarly, pyrrole-based polymers have shown promise in the development of organic solar cells. The electronic properties of this compound, arising from the combination of the two heterocyclic systems, could be beneficial for charge transport and light emission or absorption in such devices. The ability to modify the structure of this molecule would allow for the tuning of its electronic energy levels to match the requirements of OLEDs and solar cells.

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms in both the pyrazole and pyrrole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis.

Coordination Chemistry of this compound

Pyrazole and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions, acting as versatile ligands in the formation of metal complexes. rsc.orgnih.govnih.gov The pyrrole nitrogen, particularly after deprotonation, can also participate in metal coordination. The geometry of this compound, with its two heterocyclic rings connected by a methanol (B129727) bridge, could allow it to act as a bidentate or even a bridging ligand, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). mdpi.comconicet.gov.ar

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Transition metals (e.g., Cu, Zn, Ni) |

| Bidentate Chelating | Coordination through a pyrazole nitrogen and the pyrrole nitrogen. | Palladium, Platinum, Rhodium |

| Bridging | Linking two metal centers through the pyrazole and pyrrole rings. | Silver, Copper, Cobalt |

Use as Chiral Ligands in Asymmetric Synthesis

If this compound is resolved into its enantiomers, it could serve as a chiral ligand for asymmetric catalysis. Chiral ligands containing pyrazole and pyrrole moieties have been successfully employed in a range of enantioselective transformations. rsc.orgrsc.org The combination of the two different heterocyclic rings in this molecule could create a unique steric and electronic environment around a metal center, potentially leading to high levels of stereocontrol in catalytic reactions.

Supramolecular Chemistry and Host-Guest Interactions

The ability of pyrazole and pyrrole rings to participate in hydrogen bonding and π-π stacking interactions makes this compound an interesting building block for supramolecular chemistry. nih.govrsc.org These non-covalent interactions can be used to construct complex, self-assembled architectures. oup.com

The pyrrole NH group is a well-known hydrogen bond donor, capable of forming strong interactions with anions and other hydrogen bond acceptors. The pyrazole ring can also act as both a hydrogen bond donor and acceptor. These properties suggest that this compound could be used to design host molecules for the recognition of specific guest species. nih.govnih.govrsc.orgrsc.org The formation of such host-guest complexes could have applications in sensing, separation, and drug delivery.

Sensing and Chemodosimeter Applications

A comprehensive review of scientific literature and research databases reveals no specific studies or documented applications of This compound in the field of chemical sensing or as a chemodosimeter for the detection of analytes in non-biological systems. While individual pyrazole and pyrrole moieties are known to be integral components in the design of various chemosensors, the specific compound This compound has not been identified in the existing body of research for these applications.

Consequently, there are no detailed research findings, data tables, or established mechanisms to report regarding its use in sensing. Further research would be required to explore the potential of this compound in such applications.

Future Directions and Emerging Research Avenues for 1h Pyrazol 4 Yl 1h Pyrrol 2 Yl Methanol

Integration with Advanced Synthetic Technologies and Automation

The future synthesis of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol and its derivatives is poised for a technological revolution. Moving beyond traditional batch methods, the integration of advanced synthetic technologies will be paramount for efficient, scalable, and sustainable production.

Key areas for development include:

Continuous-Flow Synthesis: This technology offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly when dealing with energetic intermediates. rsc.org The development of a continuous, one-pot method for constructing the core structure would be a significant advancement. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields for heterocyclic compounds. researchgate.net Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient synthetic routes.

Automated Synthesis Platforms: The use of robotic systems for high-throughput synthesis and optimization of reaction conditions will accelerate the discovery of novel derivatives with enhanced properties. These platforms can rapidly screen various catalysts, solvents, and reaction conditions to identify optimal synthetic pathways.

| Technology | Potential Advantages for this compound Synthesis |

| Continuous-Flow Synthesis | Improved safety, scalability, and product consistency. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times and potentially higher yields. researchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library generation. |

Exploration of Novel Biological Targets and Phenotypic Screening

While the initial biological activities of this compound may be known, a vast landscape of potential therapeutic applications remains unexplored. Future research should focus on identifying novel biological targets and employing phenotypic screening to uncover new pharmacological effects.

Promising avenues of investigation include:

Kinase Inhibition: Many pyrazole-containing compounds exhibit potent kinase inhibitory activity. Screening this compound and its derivatives against a broad panel of kinases could identify new candidates for cancer therapy.

Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Investigating the antibacterial and antifungal properties of this compound against a diverse range of microorganisms is a critical research direction. frontiersin.orgresearchgate.net

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models without a preconceived target. It can reveal unexpected therapeutic effects and provide valuable insights into the compound's mechanism of action.

Development of Multifunctional this compound Derivatives

The core structure of this compound is a versatile scaffold that can be chemically modified to create multifunctional derivatives with enhanced or entirely new properties. This involves the strategic introduction of different functional groups or the fusion of the core structure with other pharmacophores.

Strategies for developing multifunctional derivatives:

Hybrid Molecule Design: The principle of active substructure splicing can be employed to combine the this compound core with other known bioactive moieties to create hybrid molecules with dual or synergistic activities. nih.gov

Bioisosteric Replacement: Systematically replacing functional groups with their bioisosteres can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Introduction of Targeting Moieties: The attachment of specific ligands can direct the compound to particular cells or tissues, thereby increasing its efficacy and reducing off-target effects.

| Derivative Strategy | Desired Outcome |

| Hybrid Molecule Design | Synergistic or dual biological activities. nih.gov |

| Bioisosteric Replacement | Improved ADME properties and target affinity. |

| Targeting Moieties | Enhanced tissue-specific delivery and reduced side effects. |

Leveraging Big Data, Chemoinformatics, and Artificial Intelligence for Compound Discovery

The integration of computational approaches will be instrumental in accelerating the discovery and development of new this compound-based compounds.

Key computational tools and their applications:

Chemoinformatics: Analysis of structure-activity relationships (SAR) within a library of derivatives can guide the design of more potent and selective compounds.

Molecular Docking: In silico studies can predict the binding modes of this compound derivatives with various biological targets, helping to prioritize compounds for synthesis and biological testing. nih.gov

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing data to predict the biological activities and physicochemical properties of virtual compounds, enabling the rapid in silico screening of vast chemical spaces.

Sustainability and Green Chemistry Principles in Synthesis and Application Development

Future research must prioritize the development of environmentally friendly and sustainable methods for the synthesis and application of this compound.

Key principles of green chemistry to be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or deep eutectic solvents is crucial. frontiersin.orgmdpi.com

Development of Catalytic Methods: Employing recyclable and non-toxic catalysts can significantly reduce waste and improve the atom economy of synthetic processes. researchgate.net

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions at ambient temperature, will contribute to a more sustainable process. mdpi.com

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach.

Potential areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic research and clinical development.

Chemists and Biologists: A close working relationship between synthetic chemists who design and create new molecules and biologists who evaluate their pharmacological effects is essential for success.

Computational and Experimental Scientists: The integration of computational modeling with experimental validation will create a synergistic feedback loop that accelerates the discovery process.

By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and innovative chemical technologies.

Q & A

Basic: What are the standard synthetic routes for (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol?

Answer:

The synthesis typically involves condensation reactions between pyrazole and pyrrole derivatives. For example:

- Step 1: React 1H-pyrazol-4-ylmethanol with a pyrrole derivative (e.g., 1H-pyrrol-2-carbaldehyde) under acidic or basic conditions to form the methanolic bridge.

- Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol, as described for analogous pyrazole-pyrrole hybrids .

- Key Parameters: Reaction temperature (reflux conditions), stoichiometric ratios, and solvent polarity influence yield.

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?

Answer:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate condensation while suppressing polymerization.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require quenching steps to avoid over-functionalization.

- In-situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate at optimal conversion (~80–90%) .

- Case Study: A study on similar pyrazole derivatives achieved 75% yield by replacing glacial acetic acid with trifluoroacetic acid, reducing side-product formation .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR: ¹H/¹³C NMR confirms regioselectivity and hydrogen bonding (e.g., hydroxyl proton downfield shift at δ 10–12 ppm) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving dihedral angles between pyrazole and pyrrole rings (e.g., angles ~16–50° observed in analogous compounds) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Answer:

- Multi-Method Validation: Cross-validate X-ray data with DFT calculations (e.g., Gaussian) to identify discrepancies in bond lengths or angles.

- Thermal Ellipsoid Analysis: Use SHELXL to assess disorder or thermal motion artifacts in crystal structures .

- Case Study: A pyrazole-pyrrole crystal structure showed a 0.05 Å bond-length deviation between experimental and computational data, attributed to intermolecular hydrogen bonding .

Basic: What biological screening assays are relevant for initial activity profiling?

Answer:

- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms via fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., P19 or D3 embryonic stem cells) at 1–100 µM concentrations .

- Receptor Binding: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Derivatization: Introduce substituents (e.g., nitro, amino) to the pyrrole or pyrazole rings and compare bioactivity .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interaction sites (e.g., the hydroxyl group’s role in H-bonding) .

- Case Study: A nitro-substituted analog showed 3× higher kinase inhibition than the parent compound, attributed to enhanced electron-withdrawing effects .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage: Store at 2–8°C under inert gas (argon) to prevent oxidation of the hydroxyl group.

- Solubility: Soluble in DMSO (>10 mM) but prone to hydrolysis in aqueous buffers (pH > 8) .

- Analytical Confirmation: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .

Advanced: How can researchers address low aqueous solubility for in vivo studies?

Answer:

- Prodrug Design: Esterify the hydroxyl group to improve lipophilicity (e.g., acetyl or PEGylated derivatives) .

- Nanoformulation: Encapsulate in liposomes or MOFs (metal-organic frameworks) using methods validated for pyrazolate ligands .

- Case Study: A PEGylated analog of a related compound achieved 90% bioavailability in murine models .

Basic: How are impurities or by-products characterized during synthesis?

Answer:

- Chromatography: Use preparative HPLC (C18 column) to isolate impurities; compare retention times with standards .

- Mass Spectrometry: HR-MS/MS identifies side-products (e.g., dimerization or oxidation artifacts) .

- NMR Peak Integration: Quantify impurities via ¹H NMR signal ratios (e.g., <2% acceptable for pharmacological studies) .

Advanced: What strategies resolve conflicting bioactivity data across cell lines or assays?

Answer:

- Dose-Response Repetition: Test multiple concentrations (0.1–100 µM) in triplicate to rule out false positives/negatives .

- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Cross-Assay Validation: Compare results from MTT, apoptosis (Annexin V), and ROS assays to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.